molecular formula C19H22N4OS B12257924 N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12257924
M. Wt: 354.5 g/mol
InChI Key: RRIFJFLFJGDXNH-UHFFFAOYSA-N
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Description

N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a pyridine ring

Properties

Molecular Formula

C19H22N4OS

Molecular Weight

354.5 g/mol

IUPAC Name

N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C19H22N4OS/c1-22(18-5-3-4-10-20-18)14-8-11-23(12-9-14)19-21-16-7-6-15(24-2)13-17(16)25-19/h3-7,10,13-14H,8-9,11-12H2,1-2H3

InChI Key

RRIFJFLFJGDXNH-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

The synthesis of N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a condensation reaction between o-aminothiophenol and methoxyacetic acid.

    Formation of the Piperidine Ring: The piperidine ring is typically synthesized via a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Coupling Reactions: The benzothiazole and piperidine rings are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Formation of the Pyridine Ring: The pyridine ring is introduced through a reaction with 2-chloropyridine under basic conditions.

    Final Coupling: The final step involves coupling the intermediate products to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or pyridine rings, often using reagents like sodium hydride or potassium tert-butoxide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond.

Scientific Research Applications

N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of cellular events. For example, it may bind to a receptor and modulate its activity, affecting downstream signaling pathways.

Comparison with Similar Compounds

N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine can be compared with other benzothiazole derivatives, such as:

    N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide: This compound has a similar benzothiazole ring but differs in its side chains and functional groups.

    2-Amino-1,3-benzothiazole: This simpler compound lacks the piperidine and pyridine rings, making it less complex but also less versatile in its applications.

    Benzothiazole-based Anti-tubercular Compounds: These compounds are designed for specific biological activities, such as inhibiting Mycobacterium tuberculosis, and may have different structural features and mechanisms of action.

This compound stands out due to its unique combination of rings and functional groups, which confer specific chemical and biological properties.

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